molecular formula C23H30O4 B14648974 4-(Octyloxy)phenyl 4-ethoxybenzoate CAS No. 53267-28-0

4-(Octyloxy)phenyl 4-ethoxybenzoate

Katalognummer: B14648974
CAS-Nummer: 53267-28-0
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: GMRSFBJXHVJHGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Octyloxy)phenyl 4-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to an ethoxybenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-ethoxybenzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Octyloxy)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Octyloxy)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-(Octyloxy)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Octyloxy)phenol: Shares the octyloxy group but lacks the ethoxybenzoate moiety.

    4-Ethoxybenzoic Acid: Contains the ethoxybenzoate group but lacks the octyloxyphenyl component.

    4-(Hexyloxy)phenyl 4-ethoxybenzoate: Similar structure but with a hexyloxy group instead of an octyloxy group.

Uniqueness

4-(Octyloxy)phenyl 4-ethoxybenzoate is unique due to the combination of the octyloxy and ethoxybenzoate groups, which confer specific physical and chemical properties

Eigenschaften

CAS-Nummer

53267-28-0

Molekularformel

C23H30O4

Molekulargewicht

370.5 g/mol

IUPAC-Name

(4-octoxyphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C23H30O4/c1-3-5-6-7-8-9-18-26-21-14-16-22(17-15-21)27-23(24)19-10-12-20(13-11-19)25-4-2/h10-17H,3-9,18H2,1-2H3

InChI-Schlüssel

GMRSFBJXHVJHGN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.